molecular formula C9H4Cl2N2O2 B2450697 4,6-Dichloro-3-nitroquinoline CAS No. 39487-85-9

4,6-Dichloro-3-nitroquinoline

Cat. No.: B2450697
CAS No.: 39487-85-9
M. Wt: 243.04
InChI Key: LSMIOKSCDLKEJW-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a nitro group at the 3 position on the quinoline ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-3-nitroquinoline can be synthesized through several methods. One common method involves the nitration of 4,6-dichloroquinoline. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-nitroquinoline undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

    Reduction: 4,6-Dichloro-3-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

4,6-Dichloro-3-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the development of potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for the development of new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The exact molecular pathways involved depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4 and 7 positions.

    3,5-Dichloro-2-nitrobenzoic acid: Contains a nitro group and chlorine atoms but on a benzoic acid ring instead of a quinoline ring.

    2,4-Dichloro-3-nitroaniline: Similar functional groups but on an aniline ring.

Uniqueness

4,6-Dichloro-3-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4,6-dichloro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMIOKSCDLKEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Chloro-3-nitroquinolin-4-ol (Compound of step 2, 5 g, 22.42 mmol) in POCl3 (150 mL, 493 mmol) was stirred for 45 min at 120° C. The mixture was cooled to RT and poured slowly into ice-water. The precipitate was filtered, washed with ice-cold water, and dissolved in CH2Cl2. The organic phase was washed with cold brine and dried over Na2SO4. The organic solvent was evaporated to dryness to obtain the title compound.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

11 g (48.97 mmol) 6-chloro-3-nitro-quinolin-4-ol (Example 23b) in 80 ml POCl3 are heated and kept under reflux for 5 h (tlc-control). The cool reaction mixture is poured slowly into 1.5 l ice-water. The title compound separates as a solid. The mixture is stirred for 15 min. the temperature not exceeding 0-5° C. The solid is filtered off, washed with water and dissolved in 200 ml ethylacetate. The organic phase is washed with a mixture of 200 ml water and 38 ml 2N sodium hydroxide solution and again water. After drying over MgSO4, the solvent is evaporated almost to dryness; to the residue hexane is added and the product is isolated by filtration as a dark-grey powder. This material is used in the next step without further purification. mp: 118-120° C.; NMR (DMSO-d6): 9.43/s (1H); 8.43/d (1H), 8.25/d (1H), 8.10/d×d (1H); HPLC: tret=12.84 min (Grad 1).
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11 g
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80 mL
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ice water
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